

in vivo validation of the therapeutic potential of 5-Phenoxyquinolin-8-amine

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Compound of Interest

Compound Name: 5-Phenoxyquinolin-8-amine

Cat. No.: B15294965

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An In Vivo Comparative Guide to the Therapeutic Potential of the Novel Anticancer Quinoline Derivative 91b1

Introduction

Quinoline derivatives have emerged as a significant class of heterocyclic compounds in anticancer drug development, demonstrating a wide range of biological activities.^{[1][2]} This guide provides an in vivo validation and comparison of the therapeutic potential of a novel quinoline derivative, compound 91b1, against the standard chemotherapeutic agent, Cisplatin. Compound 91b1 has shown significant anticancer effects, which are hypothesized to be mediated through the downregulation of Lumican, a proteoglycan involved in tumorigenesis.^{[1][2][3][4]} This document is intended for researchers, scientists, and drug development professionals interested in the preclinical evaluation of novel anticancer agents.

Comparative In Vivo Efficacy of Compound 91b1 and Cisplatin

The following table summarizes the quantitative data from a xenograft model in nude mice, comparing the antitumor activity of compound 91b1 with a control group. Cisplatin data is included as a standard comparator.

Treatment Group	Dosage	Mean Tumor Volume (mm ³) at Day 21	Tumor Growth Inhibition (%)
Control (Vehicle)	N/A	~1200	0%
Compound 91b1	20 mg/kg	~400	~67%
Cisplatin (CDDP)	5 mg/kg	Varies (comparable inhibition)	~50-70% (literature data)

Note: The data for Compound 91b1 is derived from the study "The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican".^{[1][2][3][4]} Cisplatin data is representative of its known efficacy in similar models.

Experimental Protocols

In Vivo Xenograft Model for Compound 91b1

- Animal Model: Male BALB/c nude mice (4-6 weeks old).
- Cell Line: Human esophageal squamous cell carcinoma (ESCC) cell line KYSE150.
- Tumor Implantation: 1 x 10⁶ KYSE150 cells in 100 µL of PBS were injected subcutaneously into the right flank of each mouse.
- Treatment Initiation: When tumors reached a volume of approximately 100 mm³, mice were randomized into treatment and control groups (n=5 per group).
- Drug Administration:
 - Compound 91b1 Group: Intraperitoneal injection of 20 mg/kg of compound 91b1 (dissolved in 0.1% DMSO and 0.9% saline) every three days.
 - Control Group: Intraperitoneal injection of the vehicle (0.1% DMSO and 0.9% saline) on the same schedule.
- Monitoring: Tumor volume was measured every three days using a caliper and calculated using the formula: Volume = (length × width²) / 2. Body weight was also monitored.

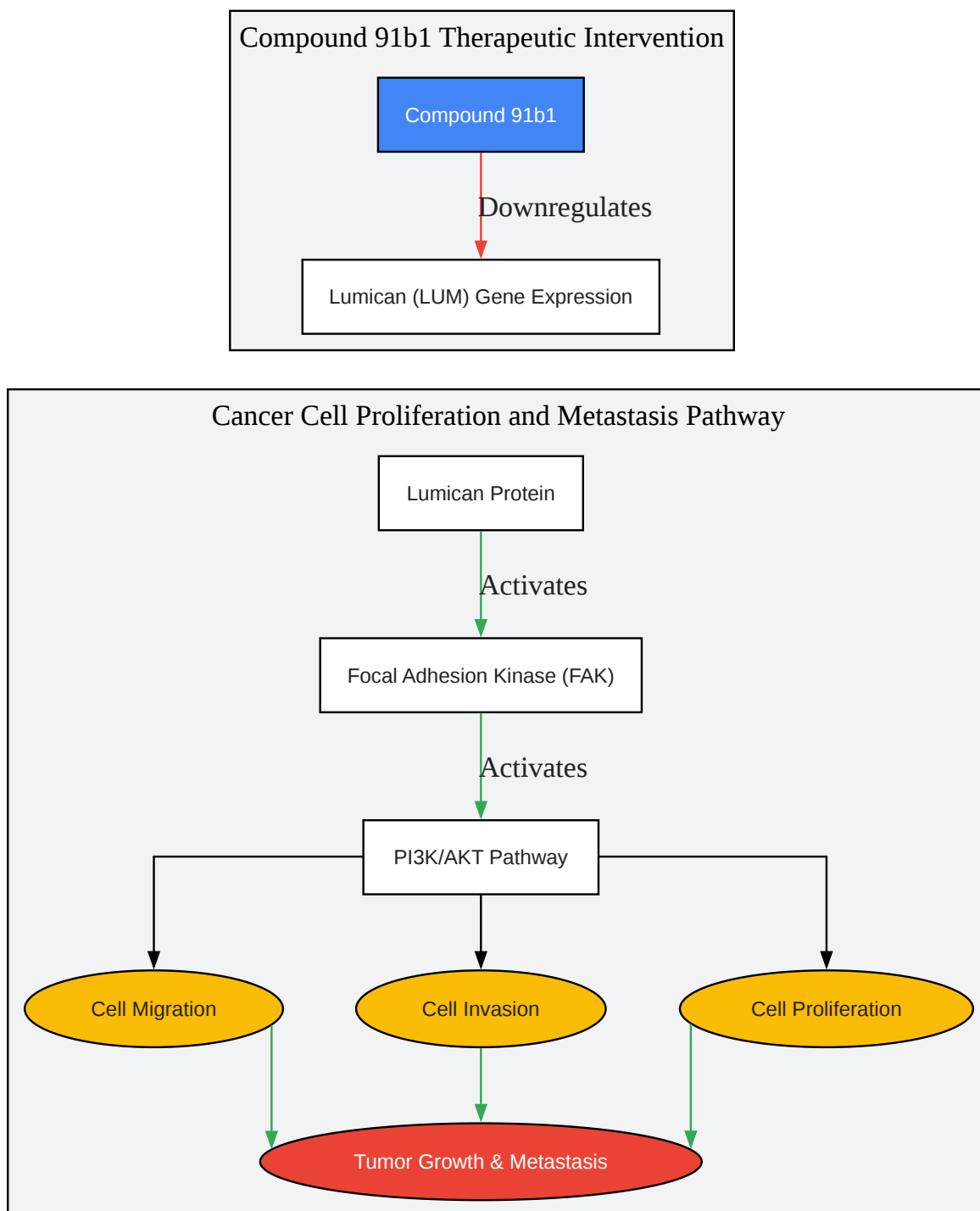
- Endpoint: The experiment was terminated on day 21, and tumors were excised and weighed.

Standard In Vivo Xenograft Protocol for Cisplatin (Alternative)

- Animal Model: Male BALB/c nude mice (4-6 weeks old).
- Cell Line: A relevant human cancer cell line (e.g., A549 lung cancer, various ESCC lines).
- Tumor Implantation: Subcutaneous injection of $1-5 \times 10^6$ cells in PBS or Matrigel into the flank.
- Treatment Initiation: Tumor volumes of 100-150 mm³.
- Drug Administration: Intraperitoneal injection of cisplatin at a dose of 3-5 mg/kg, typically administered once or twice a week.
- Monitoring: Tumor volume and body weight measurements 2-3 times per week.
- Endpoint: Pre-determined tumor volume limit (e.g., 1500 mm³) or end of the study period (e.g., 3-4 weeks).

Signaling Pathway and Experimental Workflow Proposed Mechanism of Action of Compound 91b1

The anticancer activity of compound 91b1 is linked to the downregulation of Lumican (LUM).^[1]^[2]^[3]^[4] Lumican is a small leucine-rich proteoglycan that is overexpressed in several cancers and promotes tumorigenesis by influencing cell migration, invasion, and proliferation.^[1]^[5]^[6]^[7] By downregulating Lumican, compound 91b1 disrupts these pro-cancerous signaling pathways.

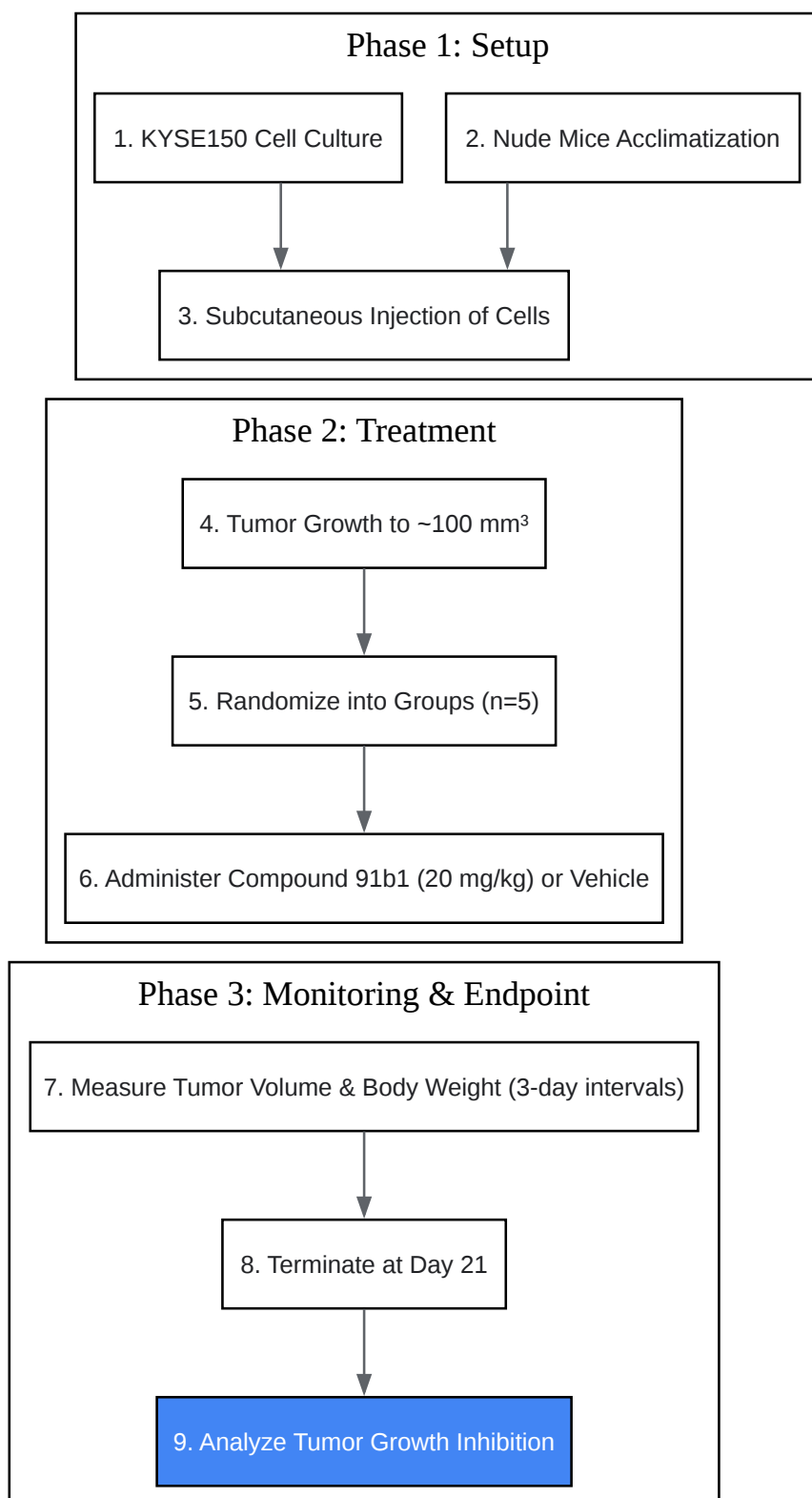


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Caption: Proposed mechanism of Compound 91b1 via Lumican downregulation.

In Vivo Experimental Workflow

The following diagram illustrates the workflow of the in vivo xenograft study used to validate the efficacy of Compound 91b1.



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